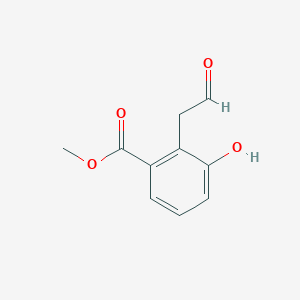

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-(2-oxoethyl)benzoate |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)8-3-2-4-9(12)7(8)5-6-11/h2-4,6,12H,5H2,1H3 |

InChI Key |

DGKSCKOTXXRELJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)CC=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 3 Hydroxy 2 2 Oxoethyl Benzoate

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-hydroxy-2-(2-oxoethyl)benzoate (I), several logical disconnections can be proposed to outline potential synthetic routes.

C-O Ester Bond Disconnection: The most apparent disconnection is the methyl ester linkage. This bond can be disconnected via a hydrolysis transformation, leading to 3-hydroxy-2-(2-oxoethyl)benzoic acid (II) and methanol (B129727) (III). This suggests that a final esterification step could be a viable part of the forward synthesis.

C-C Side Chain Disconnection: The bond between the aromatic ring and the 2-oxoethyl side chain is a key C-C bond. Disconnecting this bond points to a precursor such as methyl 3-hydroxybenzoate (IV) and a two-carbon electrophilic synthon capable of introducing the -CH2CHO group. This approach highlights the need for a regioselective C-2 functionalization on the pre-formed methyl 3-hydroxybenzoate ring.

Side Chain Functional Group Interconversion (FGI): The aldehyde functionality in the side chain can be viewed as an oxidation product of a primary alcohol. This FGI approach suggests an intermediate like methyl 3-hydroxy-2-(2-hydroxyethyl)benzoate (V). This simplifies the synthetic challenge to introducing a hydroxyethyl (B10761427) group at the C-2 position, which can then be oxidized.

These disconnections suggest that a practical synthesis would likely start from a 3-hydroxybenzoic acid derivative, followed by the strategic introduction of the C-2 side chain.

De Novo Synthesis Pathways

Building the target molecule from basic precursors involves a sequence of carefully chosen reactions to install the required functional groups in the correct positions.

The formation of the methyl ester is a fundamental step that can be performed at various stages of the synthesis. The most common method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid with methanol in the presence of an acid catalyst. prepchem.com

For the synthesis of methyl 3-hydroxybenzoate from 3-hydroxybenzoic acid, the reaction is typically carried out by refluxing the acid in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.com The use of excess methanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.

| Catalyst | Solvent | Conditions | Yield | Reference |

| HCl | Methanol | Reflux, 24 hours | 61% | prepchem.com |

| H₂SO₄ | Methanol | Reflux, 12-24 hours | 70-75% |

Alternative methods include using reagents like acetyl chloride in methanol, where the acetyl chloride reacts with methanol to generate HCl in situ, driving the esterification. prepchem.com

While it is theoretically possible to introduce the hydroxyl group onto a pre-existing methyl benzoate (B1203000) ring, synthetic strategies overwhelmingly favor starting with an already hydroxylated precursor, such as 3-hydroxybenzoic acid. prepchem.com This approach is more efficient as it avoids the often harsh conditions and potential regioselectivity issues associated with aromatic hydroxylation. If a different substitution pattern were required, a common strategy would involve nitration, followed by reduction to an aniline (B41778) derivative, which can then be converted to a phenol (B47542) via a diazonium salt intermediate.

Introducing the 2-oxoethyl group ortho to a hydroxyl group and ortho to a methyl ester group is the most significant challenge in this synthesis. The combined directing effects of the existing substituents must be carefully managed. The most robust and regioselective method for this transformation is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org

Directed ortho-Metalation (DoM)

DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped with a suitable electrophile to form a new C-C bond exclusively at that position.

In this synthesis, the hydroxyl group of methyl 3-hydroxybenzoate (or a protected version) can serve as the DMG. The synthesis would proceed as follows:

Protection: The acidic phenolic proton must first be protected to prevent it from quenching the organolithium base. A common protecting group for this purpose is the methoxymethyl (MOM) ether or a silyl (B83357) ether.

Lithiation: The protected methyl 3-hydroxybenzoate is treated with a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG directs the deprotonation specifically to the C-2 position. organic-chemistry.org

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile that can be converted to the 2-oxoethyl group.

Two plausible electrophiles for this step are:

Ethylene (B1197577) oxide: This would introduce a 2-hydroxyethyl (-CH₂CH₂OH) side chain. Subsequent oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the target 2-oxoethyl group. libretexts.org

Protected Acetaldehyde (B116499) Equivalents: Reagents such as 2-bromoacetaldehyde dimethyl acetal (B89532) can be used. After the C-C bond formation, the acetal is easily hydrolyzed under mild acidic conditions to reveal the aldehyde functionality.

| Strategy | Key Reagents | Intermediate Group | Subsequent Step |

| DoM with Ethylene Oxide | 1. Protecting Group 2. n-BuLi/TMEDA 3. Ethylene Oxide | -CH₂CH₂OH | Oxidation (PCC, Swern) |

| DoM with Acetaldehyde Acetal | 1. Protecting Group 2. n-BuLi/TMEDA 3. BrCH₂(OCH₃)₂ | -CH₂CH(OCH₃)₂ | Acid Hydrolysis |

Sequential Functionalization Approaches

A complete de novo synthetic pathway, integrating the methodologies discussed, can be proposed. The most logical sequence starting from 3-hydroxybenzoic acid would be:

Esterification: Convert 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate using Fischer esterification. prepchem.com

Phenol Protection: Protect the hydroxyl group, for example, as a trimethylsilyl (B98337) (TMS) ether, to prevent interference in the subsequent lithiation step. nist.gov

Directed ortho-Metalation: Treat the protected intermediate with s-BuLi/TMEDA at low temperature (-78 °C) to generate the C-2 lithiated species. organic-chemistry.org

Side Chain Installation: React the aryllithium with ethylene oxide to install the 2-hydroxyethyl side chain.

Oxidation: Selectively oxidize the primary alcohol of the side chain to an aldehyde using a reagent such as PCC.

Deprotection: Remove the silyl protecting group from the phenol using a fluoride (B91410) source (e.g., TBAF) or mild acid to yield the final product, this compound.

Synthesis from Advanced Precursor Molecules and Intermediates

To streamline the synthesis, it is highly advantageous to start with an advanced precursor that is commercially available. Methyl 3-hydroxybenzoate (CAS 19438-10-9) is a readily available chemical that serves as an excellent starting point, bypassing the initial esterification step. nih.govchemicalbook.com

Chemical Transformations of Related Benzoic Acid Derivatives

A key approach to synthesizing this compound involves the initial functionalization of a more readily available benzoic acid derivative, such as methyl 3-hydroxybenzoate. The primary challenge lies in the selective introduction of a two-carbon aldehyde side chain at the C-2 position, which is ortho to the hydroxyl group and meta to the methyl ester.

One viable strategy is a two-step process initiated by ortho-formylation of methyl 3-hydroxybenzoate. The directing influence of the phenolic hydroxyl group can be exploited to introduce a formyl group specifically at the adjacent C-2 position. Various methods for the ortho-formylation of phenols have been developed, with the Casnati–Skattebøl reaction being a notable example that utilizes magnesium phenoxides and formaldehyde. thieme-connect.com Another effective method employs magnesium chloride, triethylamine, and paraformaldehyde, which has been shown to achieve high yields for the ortho-formylation of a range of substituted phenols. orgsyn.orgmdma.chorgsyn.org While electron-withdrawing groups like esters can decrease the reaction rate, they are generally tolerated by this methodology. orgsyn.org

The subsequent step would involve a one-carbon homologation of the resulting aldehyde (Methyl 2-formyl-3-hydroxybenzoate) to the desired 2-oxoethyl side chain. A standard method for such a transformation is the Wittig reaction, using a reagent like (methoxymethyl)triphenylphosphine. This would form an enol ether, which can then be hydrolyzed under acidic conditions to yield the final aldehyde product, this compound.

An alternative transformation involves the direct ortho-alkylation of a benzoic acid derivative. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. nih.govnih.gov For instance, the carboxylate group can direct the ortho-alkylation of benzoic acids with alkyl halides. nih.govnih.gov Applying this logic, a suitable two-carbon electrophile could potentially be introduced at the C-2 position of methyl 3-hydroxybenzoate, although the directing group competition between the hydroxyl and carboxylate moieties would need to be carefully managed.

Below is a table summarizing reaction conditions for the ortho-formylation of phenols, a key transformation in one of the proposed synthetic routes.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Bromophenol | 1. MgCl₂, Et₃N, THF; 2. Paraformaldehyde | 3-Bromosalicylaldehyde | 90 | orgsyn.org |

| Phenol | MgCl₂, Et₃N, Paraformaldehyde | Salicylaldehyde | High | orgsyn.org |

| o-Cresol | Ethylmagnesium bromide, Formaldehyde, HMPA, Benzene (B151609) | 2-Hydroxy-3-methylbenzaldehyde | 76 | thieme-connect.com |

| Methyl 4-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde | Methyl 3-formyl-4-hydroxybenzoate | Excellent | mdma.ch |

This table is interactive and allows for sorting and filtering of the data.

Conversion Pathways from Structurally Analogous Compounds

The synthesis of this compound can also be envisioned through the chemical modification of structurally analogous compounds that already possess a two-carbon substituent at the C-2 position.

A plausible precursor would be Methyl 3-hydroxy-2-vinylbenzoate. The vinyl group could then be oxidized to the desired aldehyde functionality. A well-established method for this transformation is the Wacker oxidation, which typically converts terminal alkenes to methyl ketones using a palladium catalyst and an oxidant. nih.govchem-station.comwikipedia.orglibretexts.org However, modifications to the reaction conditions and the choice of catalyst system can lead to the formation of aldehydes. The regioselectivity of the Wacker oxidation can be influenced by neighboring functional groups. doi.org

Another potential starting material is Methyl 3-hydroxy-2-ethynylbenzoate. The ethynyl (B1212043) group can be hydrated to form a carbonyl group. The hydroboration-oxidation of a terminal alkyne is a classic method that results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the intermediate enol. wikipedia.orgyoutube.comlibretexts.orgyoutube.comyoutube.com This two-step process, involving treatment with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic medium, is highly regioselective for the formation of the aldehyde from a terminal alkyne. wikipedia.orglibretexts.org

Finally, if Methyl 3-hydroxy-2-(2-hydroxyethyl)benzoate were available, a simple oxidation of the primary alcohol to an aldehyde would yield the target compound. Numerous reagents are available for this transformation, with milder oxidizing agents being preferable to avoid over-oxidation to a carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed for this purpose. organic-chemistry.org

The following table outlines general conditions for transformations analogous to those described above.

| Precursor Functional Group | Reagents and Conditions | Product Functional Group | Reference |

| Terminal Alkene | 1. BH₃·THF; 2. H₂O₂, NaOH | Aldehyde | wikipedia.orglibretexts.org |

| Terminal Alkene | PdCl₂, CuCl₂, O₂, H₂O/DMF | Methyl Ketone (can be adapted for Aldehyde) | chem-station.comlibretexts.org |

| Primary Alcohol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Aldehyde | organic-chemistry.org |

| Primary Alcohol | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Aldehyde | General Textbook Knowledge |

This table is interactive and allows for sorting and filtering of the data.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the ortho-formylation of methyl 3-hydroxybenzoate, reaction parameters such as the stoichiometry of the reagents are critical. For instance, in the MgCl₂/Et₃N/paraformaldehyde system, using at least two equivalents of magnesium chloride has been reported to improve the reaction rate and yield. orgsyn.org An excess of paraformaldehyde can also be beneficial. orgsyn.org However, prolonged reaction times should be avoided as they can lead to the formation of byproducts, such as methoxymethyl ether derivatives of the phenol. orgsyn.org

In the context of palladium-catalyzed ortho-alkylation, the choice of the ligand, base, and solvent system is paramount. For the alkylation of benzoic acids with alkyl halides, the use of a phosphine (B1218219) ligand and a phosphate (B84403) base was found to be effective, while carbonate bases led to a predominance of undesired side reactions. nih.gov

The following table presents a summary of optimized conditions for related C-H functionalization reactions, which can serve as a starting point for the development of a robust synthesis of the target molecule.

| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd-catalyzed ortho-alkylation of benzoic acid | Pd(OAc)₂ | K₂HPO₄ | 1,2-dichloroethane | 120°C | 78 | nih.gov |

| Ru-catalyzed ortho-allylation of benzoic acid | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | Dioxane | 120°C | 95 | acs.org |

| Mn-catalyzed ortho-allylation of benzoic acid | Mn(CO)₅Br, Neocuproine | Dimethyl zinc | THF | 100°C | 93 | researchgate.net |

| Ortho-formylation of 3-bromophenol | MgCl₂, Paraformaldehyde | Et₃N | THF | Reflux | 90 | orgsyn.org |

This table is interactive and allows for sorting and filtering of the data.

Catalytic Methods in the Synthesis of this compound

Catalytic methods are central to modern organic synthesis and offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, several steps could be accomplished using catalytic approaches.

Transition metal catalysis, particularly with palladium, ruthenium, or copper, is highly relevant for the key C-H functionalization step to introduce the two-carbon side chain. nih.govsemanticscholar.orgacs.orgrsc.org Ruthenium catalysts have been shown to be effective for the dehydrative C-H alkylation of phenols with alcohols, which could be a direct route to an ortho-alkylated phenol. semanticscholar.org Palladium catalysis is well-established for a wide range of C-H activation reactions, including the ortho-alkylation of benzoic acids. nih.govnih.gov Copper catalysts have also been employed for the ortho-C-H functionalization of free phenols with diazoesters, providing a range of alkylated products in high yields. nih.gov

The Wacker oxidation, a palladium-catalyzed process, is a key method for the conversion of an ortho-vinyl group to the desired 2-oxoethyl functionality. chem-station.com The catalytic cycle involves the oxidation of the alkene by Pd(II), which is then regenerated in situ by a co-oxidant, allowing for the use of a catalytic amount of the precious metal. chem-station.com

Even the initial esterification of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate can be performed using a variety of catalysts to avoid the use of corrosive mineral acids like sulfuric acid. guidechem.com

The table below highlights some catalytic systems used in relevant transformations.

| Transformation | Catalytic System | Key Features | Reference |

| Ortho-alkylation of phenols | Ru-H complex | Dehydrative C-H alkylation with alcohols | semanticscholar.org |

| Ortho-alkylation of benzoic acids | Pd(OAc)₂ | Carboxylate-directed C-H activation | nih.govnih.gov |

| Ortho-indolylation of phenols | Brønsted acid or Cu(I) | Ortho-selective C-H arylation | nih.gov |

| Oxidation of terminal alkenes | PdCl₂/CuCl₂ (Wacker process) | Forms methyl ketones or aldehydes | chem-station.comlibretexts.org |

This table is interactive and allows for sorting and filtering of the data.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Hydroxy 2 2 Oxoethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysiscdnsciencepub.comrsc.org

The ¹H NMR spectrum of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electron-donating groups (e.g., -OH) and electron-withdrawing groups (e.g., -COOCH₃, -CHO).

The aromatic region would feature three protons (H4, H5, and H6) exhibiting a complex splitting pattern due to spin-spin coupling. The aldehydic proton is expected at a significantly downfield shift, a characteristic feature of protons attached to a carbonyl carbon. The methylene (B1212753) and methyl protons of the side chains will appear as distinct singlets or multiplets in the aliphatic region. The phenolic hydroxyl proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.0 | t (triplet) | J = ~1-3 Hz |

| Ar-H6 | 7.7 - 7.9 | d (doublet) | J = ~7-8 Hz (ortho) |

| Ar-H5 | 7.0 - 7.2 | t (triplet) | J = ~7-8 Hz (ortho) |

| Ar-H4 | 6.8 - 7.0 | d (doublet) | J = ~7-8 Hz (ortho) |

| -OH | 5.0 - 6.0 | br s (broad singlet) | - |

| -CH₂- | 3.8 - 4.2 | d (doublet) | J = ~1-3 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysiscdnsciencepub.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound is predicted to show nine unique signals. The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the lowest field (most deshielded) positions. The six aromatic carbons will appear in the intermediate region, with their specific shifts determined by the attached substituents. The aliphatic methyl and methylene carbons will be found at the highest field positions.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 195 - 205 |

| Ester C=O | 165 - 175 |

| C3 (Ar-C-OH) | 155 - 160 |

| C1 (Ar-C-COOCH₃) | 130 - 135 |

| C5 (Ar-CH) | 125 - 130 |

| C2 (Ar-C-CH₂CHO) | 120 - 125 |

| C6 (Ar-CH) | 118 - 122 |

| C4 (Ar-CH) | 115 - 120 |

| -OCH₃ | 50 - 55 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidationcdnsciencepub.com

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected include those between adjacent aromatic protons (H4-H5, H5-H6) and, importantly, between the methylene (-CH₂-) protons and the aldehydic (-CHO) proton. This would confirm the structure of the 2-oxoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H4, H5, and H6 to C4, C5, and C6, respectively. It would also connect the methyl proton signal to the methoxy (B1213986) carbon and the methylene proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity. It would show correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon, and from the methylene protons (-CH₂-) to the aromatic ring at C2 and to the aldehyde carbonyl carbon. These correlations are instrumental in placing the substituents correctly on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A key NOESY correlation would be expected between the methylene protons on the C2 substituent and the aromatic proton at C6, confirming their spatial proximity and verifying the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Band Analysis

FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be characterized by several strong absorption bands. pressbooks.pub A broad band in the high-wavenumber region is indicative of the O-H stretch of the phenolic group. The spectrum would be dominated by two strong, sharp peaks in the carbonyl region, corresponding to the C=O stretching vibrations of the ester and aldehyde functionalities. spectroscopyonline.com The presence of the aldehyde is further confirmed by characteristic, though weaker, C-H stretching bands around 2700-2800 cm⁻¹.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenol (B47542) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~2820 and ~2720 | C-H stretch | Aldehyde |

| ~1735 | C=O stretch | Ester |

| ~1710 | C=O stretch | Aldehyde |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Raman Spectroscopy: Complementary Vibrational Mode Studies

Raman spectroscopy serves as an excellent complement to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org For this compound, the Raman spectrum would strongly feature the aromatic C=C ring stretching and "breathing" modes, providing a clear fingerprint of the benzene (B151609) core. proquest.com The C=O stretching vibrations would also be visible, though potentially weaker than in the IR spectrum. The aliphatic and aromatic C-H stretching vibrations are typically strong in Raman spectra, confirming the presence of these structural units. The phenolic O-H stretch, which is very strong and broad in IR, is expected to be weak in the Raman spectrum.

Predicted Raman Data

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1735 | C=O stretch | Ester |

| ~1710 | C=O stretch | Aldehyde |

| ~1600 | C=C stretch (ring) | Aromatic |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₀O₄), the theoretical exact mass can be calculated. However, no experimental HRMS data for this specific compound has been found in the searched scientific literature.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| C₁₀H₁₀O₄ | 195.0652 |

Note: This table represents a calculated value, not experimental data.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. A detailed analysis of the fragmentation pathways can help to confirm the proposed structure. At present, no published MS/MS fragmentation data for this compound is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The benzene ring and the carbonyl groups in this compound are expected to give rise to characteristic absorption bands. However, specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity data for this compound have not been reported in the available literature.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and stereochemistry. A search for crystallographic data did not yield any results for this compound, indicating that its crystal structure has likely not been determined or is not publicly available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound itself is not chiral, these techniques would not be applicable. However, if chiral derivatives of this compound were to be synthesized, ECD and ORD could be employed to determine their absolute configuration. There is currently no information available regarding chiral derivatives of this compound or any related chiroptical studies.

Computational and Theoretical Investigations of Methyl 3 Hydroxy 2 2 Oxoethyl Benzoate

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and energetics of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate. These methods allow for the determination of stable conformations and the analysis of vibrational modes.

Density Functional Theory (DFT) for Ground State Structures and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecule's geometry to find its lowest energy conformation. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in calculating the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. By comparing these calculated frequencies with experimental infrared (IR) and Raman spectra, researchers can assign spectral bands to specific molecular vibrations, aiding in the structural confirmation of the compound. For instance, the characteristic stretching frequencies of the carbonyl groups (ester and aldehyde), the hydroxyl group, and the aromatic ring can be precisely calculated.

Ab Initio Methods (e.g., Hartree-Fock) for Benchmarking and Advanced Properties

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, first-principles approach to solving the electronic Schrödinger equation without empirical parameters. While HF methods are computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, they serve as a crucial benchmark for other computational techniques.

For this compound, Hartree-Fock calculations can be used to obtain initial geometric optimizations and to compute fundamental electronic properties. More advanced ab initio methods that build upon HF, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer even higher accuracy for properties like electron correlation energies, although at a significantly greater computational expense. These advanced methods are valuable for obtaining highly accurate data for smaller molecules or for benchmarking the performance of more cost-effective methods like DFT for larger systems like this compound.

Molecular Orbital Analysis

The behavior and reactivity of a molecule are governed by the distribution and energy of its electrons in molecular orbitals. Analysis of these orbitals provides a deeper understanding of the chemical properties of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, a smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, such as the hydroxyl-substituted aromatic ring, while the LUMO is often found on electron-deficient sites, like the carbonyl carbons. This analysis is vital for predicting how the molecule will interact with other reagents.

Table 1: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method provides a quantitative description of bonding and intramolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate both the theoretical model and the experimental structure. For this compound, theoretical calculations can simulate various types of spectra.

Calculations of vibrational frequencies, as mentioned under the DFT section, allow for the generation of theoretical IR and Raman spectra. These predicted spectra, including the frequencies and intensities of the vibrational bands, can be compared with experimental data to aid in the assignment of spectral features.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, helping to understand the electronic structure and the nature of the electronic transitions within the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed and compared with experimental NMR data to provide a powerful tool for structure elucidation and confirmation.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Oxygen |

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict ¹H and ¹³C NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

For a molecule like this compound, the Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. This method involves optimizing the molecular geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), followed by the NMR calculation itself.

Based on studies of related compounds such as methyl m-hydroxy benzoate (B1203000), the calculated chemical shifts would be expected to correlate well with experimental values. elixirpublishers.com For instance, the aromatic protons would likely appear in the range of 7.0-8.0 ppm, with their exact shifts influenced by the electronic effects of the hydroxyl, ester, and oxoethyl substituents. The methylene (B1212753) protons of the oxoethyl group would be expected at a lower field due to the adjacent carbonyl group. The methyl protons of the ester group would typically resonate around 3.9 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 8.0 | m | J ortho, meta, para |

| Methylene-H (CH₂) | 3.5 - 4.5 | s | - |

| Methyl-H (OCH₃) | ~3.9 | s | - |

| Hydroxyl-H (OH) | Variable | s (broad) | - |

Note: This table is illustrative and based on general principles and data from related compounds. Actual calculated values would require a specific computational study.

Predicted Vibrational Spectra and IR/Raman Intensities

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. DFT calculations are highly effective in predicting vibrational frequencies and their corresponding IR and Raman intensities.

The process involves geometry optimization followed by a frequency calculation at the same level of theory. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For this compound, characteristic vibrational modes would include:

O-H stretching: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, indicative of the hydroxyl group.

C=O stretching: Two distinct strong bands would be expected for the ester and ketone carbonyl groups, likely in the region of 1680-1750 cm⁻¹. Conjugation with the aromatic ring can influence these frequencies. elixirpublishers.com

C-O stretching: Bands associated with the ester and hydroxyl C-O bonds would appear in the 1000-1300 cm⁻¹ region. elixirpublishers.com

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl | O-H stretch | 3300 - 3500 | Strong, Broad | Weak |

| Ester Carbonyl | C=O stretch | 1710 - 1730 | Strong | Medium |

| Ketone Carbonyl | C=O stretch | 1680 - 1700 | Strong | Medium |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Strong | Strong |

| Ester C-O | C-O stretch | 1200 - 1300 | Strong | Weak |

Note: This table is illustrative. Precise values would be obtained from a dedicated computational study.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound (e.g., around the C-C bond of the oxoethyl group and the C-O bond of the ester) suggests the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

A potential energy surface (PES) can be generated by systematically varying the dihedral angles of the rotatable bonds and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima connecting minima). Such studies are crucial for understanding the molecule's flexibility and the most probable shapes it adopts. For molecules with multiple rotatable bonds, this can be a computationally intensive task, but it provides invaluable insight into the molecule's dynamic behavior. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Green: Regions of neutral potential.

The MEP map provides a clear, qualitative picture of the molecule's electronic landscape and is instrumental in understanding intermolecular interactions. nih.gov

Reactivity Descriptors and Global/Local Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer, calculated as (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η), where μ is the electronic chemical potential (-χ). orientjchem.org

Local Reactivity Descriptors: These indices, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. journalcsij.com This allows for a more detailed prediction of regioselectivity in chemical reactions.

Table 3: Global Reactivity Descriptors (Illustrative Definitions)

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Note: The values for these descriptors would be determined through quantum chemical calculations.

Chemical Reactivity and Derivatization Studies of Methyl 3 Hydroxy 2 2 Oxoethyl Benzoate

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in methyl 3-hydroxy-2-(2-oxoethyl)benzoate is a key site for chemical modification. Its acidic proton and the electron-donating nature of the oxygen atom dictate its reactivity, primarily in reactions such as O-alkylation, O-acylation, and directed ortho metalation.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations of phenols, converting them into ethers and esters, respectively. These reactions proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group, on an alkyl halide or an acyl halide/anhydride (B1165640).

In the case of this compound, the phenolic hydroxyl can be readily alkylated under basic conditions. A variety of alkylating agents can be employed, such as alkyl halides, sulfates, and sulfonates. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Similarly, O-acylation can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, NaH) | Phenolic ether |

| O-Acylation | Acyl chloride (e.g., CH3COCl), Acyl anhydride (e.g., (CH3CO)2O), Base (e.g., Pyridine, Et3N) | Phenolic ester |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, the phenolic hydroxyl group, after deprotonation to the corresponding lithium phenoxide, can act as a directing group. However, the presence of other potential directing groups, such as the ester and ketone carbonyls, and the acidic benzylic protons of the oxoethyl group, can lead to complex regiochemical outcomes. The relative directing ability of these groups and the reaction conditions, including the choice of organolithium base and solvent, will determine the site of metalation. The hydroxyl group is generally a potent directing group, suggesting that lithiation would likely occur at the C4 position.

Reactions Involving the Methyl Ester Moiety

The methyl ester group of this compound is susceptible to a range of nucleophilic acyl substitution reactions, as well as reduction. These transformations provide pathways to other important functional groups, such as carboxylic acids, different esters, and primary alcohols.

Hydrolysis (Acidic and Basic) to Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. zenodo.org Acid-catalyzed hydrolysis is a reversible process that typically requires elevated temperatures and an excess of water. In contrast, base-promoted hydrolysis, or saponification, is an irreversible reaction that proceeds readily under milder conditions. zenodo.org The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The presence of the ortho-oxoethyl group may influence the rate of hydrolysis due to steric hindrance. stackexchange.com

| Condition | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H2O, H+ (e.g., H2SO4, HCl) | - | 3-hydroxy-2-(2-oxoethyl)benzoic acid |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), H2O | Carboxylate salt | 3-hydroxy-2-(2-oxoethyl)benzoic acid |

Transesterification with Different Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, reacting it with a different alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a new ester, this compound, and methanol (B129727). The equilibrium can be shifted towards the product side by using a large excess of the new alcohol or by removing the methanol as it is formed.

Reduction to Primary Alcohol Derivatives

The methyl ester functionality can be reduced to a primary alcohol. researchgate.net While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they would also reduce the ketone functionality. A more selective reduction of the ester in the presence of the ketone can be achieved using sodium borohydride (B1222165) (NaBH4) in combination with a protic solvent like methanol. researchgate.net This method often allows for the chemoselective reduction of esters to alcohols. The resulting product would be methyl 3-hydroxy-2-(2-hydroxyethyl)benzoate. Further reduction of both the ester and ketone would yield the corresponding diol.

| Reducing Agent | Product |

| NaBH4/MeOH | Methyl 3-hydroxy-2-(2-hydroxyethyl)benzoate |

| LiAlH4 | 2-(Hydroxymethyl)-6-(2-hydroxyethyl)phenol |

Reactions of the Aldehyde (2-oxoethyl) Functional Group

The aldehyde functional group in this compound is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidation, reduction, and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of derivatives. Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the addition of Grignard reagents to yield secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Mild oxidizing agents, such as Tollens' reagent (a silver-ammonia complex), can selectively oxidize the aldehyde to a carboxylic acid, resulting in the formation of a silver mirror. Other common oxidizing agents for this transformation include potassium permanganate (B83412) and chromic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is effective for this purpose. researchgate.net Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used. For instance, various aromatic esters have been successfully reduced to their corresponding alcohols using a sodium borohydride-methanol system. researchgate.net

A summary of potential oxidation and reduction products is presented in the table below.

| Starting Material | Reagent | Product |

| This compound | Tollens' Reagent | Methyl 2-(carboxymethyl)-3-hydroxybenzoate |

| This compound | NaBH₄ | Methyl 3-hydroxy-2-(2-hydroxyethyl)benzoate |

The aldehyde functional group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. organic-chemistry.orgmdpi.comlibretexts.orgwisdomlib.org

Imines: Reaction with a primary amine (R-NH₂) yields an imine. A one-pot procedure for the preparation of imines from aldehydes and amines has been reported. scirp.org For example, methyl (E)-2-hydroxy-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzoate was synthesized from methyl 2-hydroxy-4-formylbenzoate and 3-(triethoxysilyl)propan-1-amine. semanticscholar.org

Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) forms hydrazones. mdpi.comlibretexts.orgwisdomlib.orgmdpi.com These derivatives have been synthesized by reacting hydrazine with carbonyl compounds. wisdomlib.orgmdpi.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.org Oximes are typically generated by the reaction of hydroxylamine with aldehydes or ketones. wikipedia.org

The general structures of these derivatives are shown in the following table.

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine | |

| Hydrazine (R-NHNH₂) | Hydrazone | |

| Hydroxylamine (NH₂OH) | Oxime |

The presence of α-hydrogens on the carbon adjacent to the aldehyde group allows for the formation of an enolate ion in the presence of a base. This enolate can then participate in aldol (B89426) and Knoevenagel condensation reactions.

Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of the aldehyde, leading to a β-hydroxy aldehyde (an aldol addition product). Subsequent dehydration, often promoted by heat, can yield an α,β-unsaturated aldehyde (an aldol condensation product). masterorganicchemistry.comwikipedia.orgthieme-connect.de

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl cyanoacetate) in the presence of a weak base like piperidine. diva-portal.org The reaction is initiated by the deprotonation of the active methylene compound, followed by nucleophilic addition to the aldehyde and subsequent dehydration. diva-portal.org This method has been used to synthesize various acrylates. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The substituents on the benzoate ring—the hydroxyl group, the methyl ester, and the 2-oxoethyl group—influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl ester and the 2-oxoethyl group are deactivating, meta-directing groups. The interplay of these directing effects will determine the position of substitution. For instance, in the nitration of methyl benzoate, the nitro group is directed to the meta position relative to the ester group. aiinmr.comrsc.orgyoutube.com Given the presence of the strongly activating hydroxyl group, electrophilic substitution is likely to occur at the positions ortho and para to it.

Nucleophilic aromatic substitution on the benzoate ring is generally less favorable unless there are strong electron-withdrawing groups present and a good leaving group.

Intramolecular Cyclization and Ring-Closure Reactions Leading to Fused Heterocycles

The ortho positioning of the 2-oxoethyl group and the methyl ester group, along with the presence of the phenolic hydroxyl group, creates opportunities for intramolecular cyclization reactions to form fused heterocyclic systems, particularly isocoumarins and their derivatives.

Isocoumarins are a class of naturally occurring lactones with a wide range of biological activities. researchgate.netnih.gov The synthesis of isocoumarins can be achieved through various catalytic methods, often involving the cyclization of ortho-substituted benzoic acid derivatives. nih.govorganic-chemistry.org For example, 2-(2-oxoethyl)benzoic acid can serve as a precursor for the synthesis of 3,4-dihydroisocoumarins. researchgate.net

In the case of this compound, acid- or base-catalyzed intramolecular cyclization could lead to the formation of a dihydroxyisocoumarin derivative. The reaction would likely proceed through the formation of a hemiacetal by the attack of the phenolic hydroxyl group on the aldehyde carbonyl, followed by lactonization with the elimination of methanol.

A plausible reaction scheme for the formation of a dihydroxyisocoumarin is shown below:

| Reactant | Conditions | Product |

| This compound | Acid or Base Catalyst | 6,8-Dihydroxyisocoumarin |

Mechanistic Investigations of Key Transformations

Following a comprehensive review of scientific literature, no specific mechanistic investigations concerning key transformations of this compound have been reported. The chemical literature database lacks studies detailing the reaction mechanisms, such as intramolecular cyclization, condensation reactions, or other transformations involving this specific compound. Consequently, information regarding reaction intermediates, transition states, and kinetic studies for transformations of this compound is not available.

Catalyst Development for Specific Transformations

Similarly, a thorough search of the chemical literature and patent databases reveals no research focused on the development of catalysts for specific transformations of this compound. There are no published studies on the use of specific catalysts, whether homogeneous, heterogeneous, or enzymatic, to promote reactions involving this compound. As a result, there is no data available on catalyst efficiency, selectivity, or turnover numbers for any catalytic process involving this compound.

Information regarding "this compound" is not available in the public domain to fulfill the detailed article request.

Following a comprehensive search for scholarly articles, chemical databases, and research publications, it has been determined that there is insufficient specific information available in the public domain to generate a detailed article on the chemical compound “this compound” according to the provided outline.

The targeted searches for each specified section—including its role as a versatile synthetic building block, a precursor for complex molecular architectures, a scaffold for pharmaceutical intermediates, its derivatization for functional materials, its use in the total synthesis of natural products, and its contributions to methodological advancements in organic chemistry—did not yield any specific data, research findings, or discussions pertaining to "this compound."

While information exists for structurally related but distinct compounds such as other methyl benzoate derivatives, the strict adherence required to the subject compound and the detailed outline prevents the inclusion of this information. The available literature does not specifically mention "this compound" in the contexts required by the user's instructions. Therefore, it is not possible to construct a scientifically accurate and verifiable article that meets the specified requirements at this time.

Advanced Analytical Methodologies for Methyl 3 Hydroxy 2 2 Oxoethyl Benzoate Research

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For a compound with the polarity and potential volatility of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high precision and sensitivity make it ideal for purity assessment and quantification. njlabs.com Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating benzoate (B1203000) derivatives. njlabs.comnih.gov

The method's versatility allows for adjustments in mobile phase composition, such as mixtures of water with organic solvents like acetonitrile (B52724) or methanol (B129727), often buffered to a specific pH to ensure the consistent ionization state of the analyte. njlabs.comajast.net Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl groups in this compound are expected to exhibit strong absorbance in the UV range. njlabs.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Derivatives

| Parameter | Condition | Rationale for this compound |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) ajast.net | The non-polar C18 stationary phase is effective for retaining and separating aromatic esters. |

| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture sielc.com | A polar mobile phase allows for the elution of the moderately polar analyte. The ratio can be optimized for ideal retention time. |

| pH Modifier | Phosphoric acid or Formic acid sielc.com | Controls the ionization of the phenolic hydroxyl group to ensure sharp, symmetrical peaks. Formic acid is suitable for MS compatibility. |

| Flow Rate | 1.0 mL/min ajast.netresearchgate.net | A standard flow rate for analytical scale columns, providing good separation efficiency and reasonable run times. |

| Detection | UV at ~235 nm ajast.net | The conjugated system of the benzoate ester provides strong UV absorbance, enabling sensitive detection. |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Temperature control enhances the reproducibility of retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound has a relatively complex structure, it may possess sufficient volatility for GC analysis, particularly if derivatized. Derivatization of the hydroxyl group, for instance, can increase volatility and improve peak shape. nih.gov

For direct analysis of carbonyl compounds, GC is highly effective. sepscience.com The technique separates components based on their boiling points and interactions with the stationary phase. A non-polar or mid-polar capillary column would likely be employed. The presence of the aldehyde (oxoethyl) group makes this technique particularly relevant. mdpi.com

Table 2: Hypothetical GC Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Consideration |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film) amazonaws.com | A general-purpose, non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen nih.gov | Inert carrier gases to transport the analyte through the column. |

| Inlet Temp. | 250 °C | Must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min) | A temperature ramp allows for the separation of impurities with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose, sensitive detection for organic compounds. MS provides structural information. |

Interfacing Chromatography with Mass Spectrometry (LC-MS, GC-MS) for Hyphenated Analysis

Combining chromatographic separation with mass spectrometry detection provides an unparalleled level of analytical specificity and sensitivity. This "hyphenated" approach is essential for unequivocal identification and trace-level quantification.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for compounds like this compound. After separation via HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and analyzed by the mass spectrometer. This provides a precise mass-to-charge ratio (m/z), confirming the molecular weight of the compound and offering structural clues through fragmentation analysis (MS/MS). nih.govvu.edu.au LC-MS methods are crucial for analyzing the compound in complex matrices. rsc.org

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive identification of volatile and semi-volatile compounds. gcms.cz The mass spectrometer detector provides a fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the analyte. restek.com This is a powerful tool for confirming the identity of this compound and distinguishing it from isomeric impurities. amazonaws.comnih.gov The analysis of carbonyl compounds by GC-MS is a well-established technique. sepscience.com

Table 3: Mass Spectrometry Ionization and Detection Parameters

| Technique | Ionization Mode | Common Mass Analyzer | Key Advantages for Analysis |

|---|---|---|---|

| LC-MS | Electrospray Ionization (ESI), positive or negative mode | Quadrupole, Time-of-Flight (TOF), Orbitrap | High sensitivity for polar, non-volatile compounds; provides molecular weight information with minimal fragmentation. |

| GC-MS | Electron Impact (EI) | Quadrupole, Ion Trap | Provides reproducible, information-rich fragmentation patterns for structural elucidation and library matching. |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

Beyond mainstream HPLC and GC, other separation techniques offer unique advantages for specific analytical challenges.

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. This technique offers extremely high separation efficiency and requires minimal sample and solvent volumes. For this compound, the presence of the acidic hydroxyl group allows for its analysis in its anionic form at an appropriate buffer pH. nih.gov CE is particularly powerful for separating closely related isomers and has been successfully applied to various benzoate derivatives. researchgate.netjfda-online.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This gives it properties intermediate between a gas and a liquid, resulting in fast, efficient separations with reduced organic solvent consumption, making it a "green" analytical technique. researchgate.net SFC is well-suited for separating a wide range of compounds, from non-polar to moderately polar, and is especially powerful for chiral separations. nih.govnih.gov Given the polarity of this compound, SFC would likely require the use of a polar organic co-solvent (modifier) mixed with the CO2. researchgate.net

Development of Robust Analytical Protocols and Reference Standards

The reliability of any quantitative analysis hinges on the development of a robust and validated analytical protocol. This involves optimizing all parameters—from sample preparation to instrumental conditions—to ensure accuracy, precision, linearity, and sensitivity.

A critical component of this process is the availability of a high-purity reference standard for this compound. A certified reference standard is essential for:

Identity Confirmation: Comparing the retention time and/or mass spectrum of the analyte in a sample to that of the standard.

Quantitative Analysis: Creating calibration curves to accurately determine the concentration of the compound in samples.

Method Validation: Assessing the performance characteristics of the analytical method, such as recovery and limits of detection and quantification. nih.gov

Without a well-characterized reference standard, achieving reliable and reproducible analytical results for this compound would be exceptionally challenging.

Conclusion and Future Academic Research Directions

Synthesis of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate: Achievements and Remaining Challenges

Currently, there are no reported synthetic routes to this compound. Future research would need to commence with the development of a viable synthetic pathway. A potential starting point could be the functionalization of a more readily available precursor, such as methyl 3-hydroxybenzoate.

A significant challenge will be the selective introduction of the 2-oxoethyl group at the C-2 position of the benzene (B151609) ring. The hydroxyl group at C-3 is an ortho-, para-director for electrophilic aromatic substitution, making direct substitution at the desired C-2 position challenging. Reactions such as the Reimer-Tiemann reaction, which introduces a formyl group ortho to a hydroxyl group, could be explored to generate a key intermediate like methyl 2-formyl-3-hydroxybenzoate. wikipedia.orgunacademy.comallen.inquora.com Subsequent homologation of the aldehyde to a 2-oxoethyl group would then be required.

Another approach could involve the use of organometallic reagents to add a two-carbon unit to an appropriately protected methyl 2-formyl-3-hydroxybenzoate. saskoer.ca The development of a successful and efficient synthesis would be the first major achievement in the study of this compound.

Table 1: Potential Precursor Compounds and Relevant Synthetic Reactions

| Precursor Compound | Potential Reaction | Target Intermediate |

| Methyl 3-hydroxybenzoate | Reimer-Tiemann Reaction | Methyl 2-formyl-3-hydroxybenzoate |

| Methyl 2-formyl-3-hydroxybenzoate | Wittig Reaction / Grignard Reaction | Functionalized intermediate for conversion to the 2-oxoethyl group |

This table is speculative and based on established organic synthesis principles, as no specific data for the target compound exists.

Insights Gained from Spectroscopic and Computational Characterization

Once synthesized, a thorough spectroscopic characterization of this compound would be essential. This would involve a suite of analytical techniques to confirm its structure and elucidate its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of atoms and the chemical environment of each proton and carbon.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and ketone carbonyl (C=O) stretching frequencies.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

In parallel, computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the molecule's geometry, electronic structure, and predicted spectroscopic data, which would complement the experimental findings.

Future Scope in Chemical Reactivity and Synthetic Transformations

With the compound in hand, the exploration of its chemical reactivity would be the next frontier. The presence of multiple functional groups—a phenol (B47542), an ester, and a ketone—suggests a rich and diverse reactivity profile. Future research could investigate:

Reactions of the phenolic hydroxyl group: This could include etherification, esterification, or its role in directing further aromatic substitutions.

Reactions of the ketone: The 2-oxoethyl side chain opens possibilities for aldol (B89426) condensations, reductions to a secondary alcohol, or reactions with nucleophiles.

Reactions of the methyl ester: Hydrolysis to the corresponding carboxylic acid or transesterification are potential transformations.

Understanding the interplay and selective reactivity of these functional groups would be a key area of investigation.

Emerging Applications in Advanced Organic Synthesis and Related Fields

The potential applications of this compound are entirely speculative at this stage. However, its structure suggests several possibilities. The presence of multiple functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, such as natural products or pharmaceutical agents. The phenolic and keto functionalities are common motifs in biologically active compounds.

Prospects for Interdisciplinary Collaborations and New Methodologies

The study of a novel compound like this compound could foster interdisciplinary collaborations. For instance, once synthesized and characterized, collaborations with computational chemists could provide deeper insights into its electronic structure and reactivity. If preliminary biological screening shows any activity, collaborations with medicinal chemists and biologists would be essential to explore its potential as a therapeutic agent. Furthermore, the challenges encountered in its synthesis could drive the development of new synthetic methodologies.

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-2-(2-oxoethyl)benzoate, and how are reaction conditions optimized?

The compound is synthesized via reflux reactions using chloromethane or methyl bromoacetate as alkylating agents. For example, in a typical procedure, {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid is heated under reflux with chloromethane for 4 hours, monitored by TLC for completion. Purification involves recrystallization from methanol . Optimization includes adjusting reaction time, solvent polarity, and temperature to maximize yield and minimize side products.

Q. Which spectroscopic techniques confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and hydrogen environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, ¹H-NMR peaks at δ 2.26–3.95 ppm correspond to methyl and aromatic protons, while HRMS confirms the molecular ion [M+H]+ at 459.2278 .

Q. What purification methods are effective for this compound post-synthesis?

Column chromatography (e.g., n-hexane/ethyl acetate gradients) isolates intermediates, while recrystallization in ethyl acetate/n-hexane mixtures yields high-purity crystals. These methods remove unreacted starting materials and byproducts, ensuring >95% purity .

Advanced Research Questions

Q. How does crystallographic data from SHELX refinement inform the compound’s reactivity and stability?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths, angles, and intermolecular interactions. For example, planar aromatic fragments and hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice, influencing solubility and thermal stability. SHELXL refinement parameters (R factor <0.05) ensure high accuracy .

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. crystal symmetry) are addressed by re-examining sample purity, validating refinement models (e.g., SHELXL restraints), and cross-referencing with computational simulations like Density Functional Theory (DFT). Redundant data collection (multiple crystals) minimizes experimental errors .

Q. What methodologies study interactions between this compound and biological macromolecules like DNA?

UV/Visible spectroscopy monitors hypochromic shifts during DNA binding, while viscometric measurements detect changes in DNA helix length. FTIR identifies hydrogen-bonding sites (e.g., carbonyl groups interacting with nucleobases). Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal binding spontaneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.